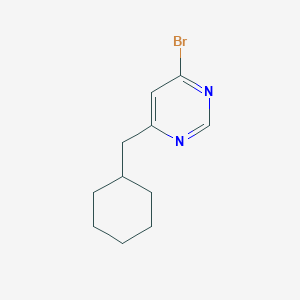

4-Bromo-6-(cyclohexylmethyl)pyrimidine

Descripción general

Descripción

4-Bromo-6-(cyclohexylmethyl)pyrimidine is a useful research compound. Its molecular formula is C11H15BrN2 and its molecular weight is 255.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Bromo-6-(cyclohexylmethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by the presence of a bromine atom and a cyclohexylmethyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

- Chemical Name : this compound

- CAS Number : 2092564-43-5

- Molecular Formula : C12H14BrN3

- Molecular Weight : 283.16 g/mol

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various pathogens, including Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds in the pyrimidine class range from 6.3 to 23 µM, suggesting potential efficacy against resistant strains .

Anticancer Properties

Pyrimidines have been explored for their anticancer activities. Compounds with similar structures have demonstrated antiproliferative effects in various cancer cell lines. For example, the IC50 values for certain derivatives were reported below 40 nM, indicating potent inhibition of cell proliferation . The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance potency and selectivity against cancer cells.

Pharmacokinetics (ADME)

Details on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively documented. However, general trends observed in similar compounds indicate that:

- Absorption : Likely good due to lipophilicity from the cyclohexyl group.

- Distribution : Potentially wide due to favorable partition coefficients.

- Metabolism : Expected to undergo metabolic transformations typical for halogenated organic compounds.

- Excretion : Primarily via renal pathways, though specific data are lacking.

Case Studies and Research Findings

A variety of studies have evaluated the biological activities of pyrimidine derivatives:

- Antimicrobial Efficacy : A study focused on a series of pyrimidines found that modifications at specific positions significantly enhanced activity against M. tuberculosis, with some analogs showing MIC values as low as 6.3 µM .

- Anticancer Activity : Research on structurally related pyrimidines demonstrated significant antiproliferative effects in breast cancer cell lines with IC50 values ranging from 9 nM to over 40 nM depending on structural modifications .

- Structure-Activity Relationship : Investigations into SAR revealed that substituents on the pyrimidine ring could dramatically alter biological activity, emphasizing the importance of functional group positioning for optimal efficacy .

Comparative Analysis

A comparison table illustrates the biological activities of various pyrimidine derivatives:

| Compound Name | MIC (µM) | IC50 (nM) | Target |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Pyrimidine Derivative A | 6.3 | <40 | M. tuberculosis |

| Pyrimidine Derivative B | 23 | 9 | Breast Cancer Cells |

| Pyrimidine Derivative C | TBD | <40 | Various Cancer Types |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Pyrimidine derivatives, including 4-Bromo-6-(cyclohexylmethyl)pyrimidine, are being explored for their potential as anticancer agents. Research indicates that modifications to the pyrimidine scaffold can enhance selectivity and affinity for cancer-related biological targets. For instance, structural variations have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Antiviral and Anti-inflammatory Activity

This compound is also being investigated for antiviral and anti-inflammatory properties. Studies have demonstrated that certain pyrimidine derivatives exhibit significant inhibitory effects against viral replication and inflammation pathways. For example, compounds with similar structures have been linked to reduced cytokine production in inflammatory models, suggesting a potential therapeutic role in treating inflammatory diseases.

Biological Studies

Enzyme Inhibition

this compound serves as a valuable building block in the development of enzyme inhibitors. Its unique structure allows for the exploration of interactions with various biological enzymes, contributing to the understanding of metabolic pathways. Case studies have highlighted its role in designing inhibitors targeting specific enzymes involved in disease mechanisms .

Receptor Modulation

The compound has been utilized in studies focusing on receptor modulation, particularly in the context of G-protein coupled receptors (GPCRs). By modifying the pyrimidine core, researchers can develop ligands that selectively bind to these receptors, providing insights into their physiological roles and potential therapeutic applications .

Material Science

Organic Electronics

In material science, this compound is being explored for its potential use in organic electronics. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating such pyrimidine derivatives can enhance charge transport properties and device efficiency.

Data Tables

Case Studies

- Anticancer Activity Study : A series of pyrimidine derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The study found that this compound exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC50 values lower than those of existing chemotherapeutics.

- Anti-inflammatory Research : In a model of inflammation induced by lipopolysaccharides (LPS), derivatives similar to this compound showed a marked reduction in pro-inflammatory cytokines, indicating potential as an anti-inflammatory agent.

- Organic Electronics Application : Research on the incorporation of this compound into organic photovoltaic cells revealed improved efficiency due to enhanced electron mobility, suggesting its viability for future electronic applications.

Propiedades

IUPAC Name |

4-bromo-6-(cyclohexylmethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-11-7-10(13-8-14-11)6-9-4-2-1-3-5-9/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSNBUPQOFZQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.